molecular formula C11H11BrN2O B1379901 4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1350760-46-1

4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1379901
CAS No.: 1350760-46-1
M. Wt: 267.12 g/mol
InChI Key: SPPMNKQXQIEREU-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of pyrrolo[2,3-b]pyridine derivatives that began in the mid-20th century. The foundational work on 1H-pyrrolo[2,3-b]pyridines was established through modifications of classical synthetic methodologies, particularly adaptations of Madelung and Fischer syntheses originally developed for indole chemistry. These early investigations demonstrated that pyrrolo[2,3-b]pyridines undergo electrophilic substitution reactions predominantly at the 3-position, including nitration, nitrosation, bromination, and iodination, which provided the synthetic foundation for developing more complex derivatives.

The specific compound this compound, bearing Chemical Abstracts Service registry number 1350760-46-1, represents a more recent advancement in this chemical family. The compound's synthesis builds upon established methodologies for functionalizing the pyrrolo[2,3-b]pyridine core structure while incorporating strategic substitutions that enhance its pharmaceutical potential. The development of this particular derivative reflects the evolution of heterocyclic chemistry toward more sophisticated molecular architectures designed for specific biological targets.

The synthetic accessibility of this compound has been facilitated by advances in palladium-catalyzed cross-coupling reactions and selective functionalization techniques that allow for precise placement of substituents on the heterocyclic framework. Contemporary synthetic approaches have enabled the preparation of this compound with high purity levels, as evidenced by commercial availability at 95% purity. The compound's development represents part of a broader trend toward creating structurally diverse pyrrolo[2,3-b]pyridine libraries for pharmaceutical screening and optimization.

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the pyrrolopyridine family of bicyclic heterocycles, specifically classified as a 1H-pyrrolo[2,3-b]pyridine derivative. This structural classification places the compound within the broader category of fused pyrrole-pyridine systems, which represent one of six possible structural isomers of bicyclic ring systems containing a pyrrole moiety fused to a pyridine nucleus. The compound's systematic name reflects its structural complexity, incorporating multiple functional groups strategically positioned on the heterocyclic framework.

The molecular structure features a pyrrole ring fused to a pyridine ring in a [2,3-b] orientation, creating a planar bicyclic aromatic system. The structural analysis reveals several key features that define its chemical properties and biological activity potential. The bromine atom at position 4 provides a site for further synthetic elaboration through various cross-coupling reactions, while the isopropyl group at nitrogen-1 enhances lipophilicity and potentially influences membrane permeability characteristics. The aldehyde functionality at position 3 serves as a reactive center capable of participating in condensation reactions and nucleophilic additions.

Structural Feature Position Chemical Significance
Bromine substituent Position 4 Enables cross-coupling reactions and influences electronic properties
Isopropyl group Nitrogen-1 Enhances lipophilicity and membrane permeability
Aldehyde functionality Position 3 Provides reactive center for chemical modifications
Pyrrolo[2,3-b]pyridine core Central framework Confers aromatic stability and biological activity

The compound's structural formula C11H11BrN2O indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. The SMILES notation CC(C)N1C=C(C=O)C2=C1N=CC=C2Br provides a linear representation of the molecular connectivity, illustrating the arrangement of atoms and bonds within the structure. This representation facilitates computational analysis and database searching for structure-activity relationship studies.

The heterocyclic framework exhibits aromaticity characteristics that contribute to the compound's stability and influence its interaction with biological targets. The electron-withdrawing effects of the bromine substituent and the electron-donating properties of the nitrogen atoms create a complex electronic environment that modulates the compound's reactivity and binding affinity. The three-dimensional conformation of the molecule, as determined by computational modeling and crystallographic studies, reveals specific spatial arrangements that are crucial for understanding its biological activity.

Significance in Medicinal Chemistry and Drug Discovery

The significance of this compound in medicinal chemistry stems from the proven therapeutic potential of pyrrolo[2,3-b]pyridine derivatives across multiple disease areas. The broader class of pyrrolo[2,3-b]pyridine compounds has demonstrated remarkable versatility in pharmaceutical applications, with several members reaching clinical development and market approval as anticancer agents. The structural framework has proven particularly valuable for developing kinase inhibitors, with multiple Food and Drug Administration-approved B-RAF inhibitors incorporating pyrrolo[2,3-b]pyridine scaffolds.

Research investigations have revealed that pyrrolo[2,3-b]pyridine derivatives exhibit diverse pharmacological activities, including anticancer, antiviral, anti-diabetic, and anti-inflammatory effects. The specific structural modifications present in this compound position it as a valuable intermediate for developing novel therapeutic agents. The compound's aldehyde functionality provides a versatile handle for creating molecular libraries through combinatorial chemistry approaches, enabling the exploration of structure-activity relationships for various biological targets.

The medicinal chemistry significance is further enhanced by the compound's potential role as a fragment in fragment-based drug discovery approaches. Fragment-based strategies have gained prominence in pharmaceutical research due to their ability to identify novel binding modes and optimize ligand efficiency. The moderate molecular weight of 267.126 daltons places this compound within the optimal range for fragment-based screening campaigns, while its structural complexity provides multiple interaction points with potential protein targets.

Therapeutic Area Mechanism Development Status
Oncology Kinase inhibition Multiple approved agents
Inflammation Phosphodiesterase inhibition Clinical development
Neurological disorders Receptor modulation Preclinical research
Infectious diseases Antiviral activity Research stage

The compound's synthetic accessibility and commercial availability facilitate its incorporation into medicinal chemistry programs focused on hit identification and lead optimization. The presence of multiple reactive sites enables systematic structure-activity relationship studies through parallel synthesis approaches. The bromine substituent serves as a particularly valuable synthetic handle, allowing for palladium-catalyzed cross-coupling reactions that can introduce diverse aryl and heteroaryl substituents to modulate biological activity and pharmaceutical properties.

Contemporary drug discovery efforts have increasingly focused on developing selective inhibitors for specific protein families, and pyrrolo[2,3-b]pyridine derivatives have shown promise in this regard. The framework has demonstrated utility in developing selective phosphodiesterase 4 inhibitors with potential applications in treating inflammatory and neurological conditions. Additionally, the scaffold has proven valuable for creating selective kinase inhibitors with improved therapeutic windows compared to earlier generation compounds.

The intellectual property landscape surrounding pyrrolo[2,3-b]pyridine derivatives reflects their significant commercial potential, with numerous patent applications filed by pharmaceutical companies worldwide. This compound represents part of a broader effort to explore novel heterocyclic frameworks for addressing unmet medical needs across multiple therapeutic areas. The combination of proven biological activity, synthetic accessibility, and structural diversity makes this compound a valuable addition to the medicinal chemist's toolkit for drug discovery and development endeavors.

Properties

IUPAC Name

4-bromo-1-propan-2-ylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-7(2)14-5-8(6-15)10-9(12)3-4-13-11(10)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPMNKQXQIEREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C(C=CN=C21)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158839
Record name 4-Bromo-1-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350760-46-1
Record name 4-Bromo-1-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolo[2,3-b]pyridine precursor, followed by formylation to introduce the aldehyde group. The isopropyl group can be introduced via alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.

    Oxidation: 4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.

Scientific Research Applications

4-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has shown promising biological activities:

  • Kinase Inhibition : Research indicates that derivatives of pyrrolo[2,3-b]pyridines exhibit inhibitory effects on SGK-1 kinase, which is implicated in various cellular processes including cell growth and survival .
  • Anticancer Potential : Some studies suggest that compounds within this class may possess anticancer properties by targeting specific signaling pathways involved in tumor progression.

Case Study 1: SGK-1 Kinase Inhibition

A study demonstrated that certain derivatives of 4-bromo-pyrrolo[2,3-b]pyridine exhibited significant inhibition of SGK-1 kinase activity. This inhibition was linked to reduced cell proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of 4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine derivatives revealed that modifying reaction conditions (e.g., temperature and solvent) significantly improved yield and purity. These optimizations are crucial for scaling up production for further biological testing .

Table of Applications

Application AreaDescriptionReferences
Kinase InhibitionInhibits SGK-1 kinase; potential cancer treatment
Anticancer ResearchTargets signaling pathways involved in tumor growth
Organic SynthesisUsed as an intermediate in synthesizing other compounds
Agrochemical DevelopmentPotential use in developing new pesticides

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes or receptors. For instance, it has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . The mechanism involves binding to the ATP-binding site of these receptors, thereby blocking their activity and subsequent signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Pyrrolopyridine Derivatives

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (EN 300-1725400)
  • Core : Identical pyrrolo[2,3-b]pyridine scaffold.
  • Substituents : Methyl at position 1 (vs. isopropyl in the target compound); lacks bromo at position 4.
  • Molecular Weight : 266.47 g/mol (vs. ~282.17 g/mol for the target compound).
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1934416-89-3)
  • Core : Pyrrolo[2,3-c]pyridine, a structural isomer of the target compound’s [2,3-b]pyridine core.
  • Substituents : Bromo at position 4 and chloro at position 7.
  • Molecular Weight : ~274.53 g/mol (calculated).
Comparison Table: Pyrrolopyridine Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pyrrolo[2,3-b]pyridine Br (C4), iPr (C1), CHO (C3) ~282.17 Pharmaceutical intermediate, ligand synthesis
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pyrrolo[2,3-b]pyridine Me (C1), CHO (C3) 266.47 Building block for small-molecule drugs
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde Pyrrolo[2,3-c]pyridine Br (C4), Cl (C7), CHO (C3) ~274.53 Halogen-rich intermediate for cross-coupling

Heterocyclic Variants with Thieno[2,3-b]thiophene Cores

Compounds such as bis-pyrazolothieno[2,3-b]thiophene (derivatives 2a–c) and bis-pyridazinothieno[2,3-b]thiophene (derivative 4) feature sulfur-containing fused rings ().

  • Structural Differences: Replacement of pyrrolopyridine’s nitrogen with sulfur in thienothiophene cores increases electron density and alters π-π stacking interactions.
  • Functional Impact: These compounds are explored as novel materials (e.g., organic semiconductors) due to enhanced charge-transfer properties, contrasting with the pharmaceutical focus of pyrrolopyridine derivatives.

Functional Group and Substituent Effects

  • Bromo vs. Chloro : Bromo’s larger atomic radius (1.85 Å vs. 0.99 Å for Cl) increases steric bulk and polarizability, favoring Suzuki-Miyaura couplings.
  • Isopropyl vs. Methyl : Isopropyl’s branched structure improves lipid solubility (logP ~2.5 vs. ~1.8 for methyl), critical for blood-brain barrier penetration in CNS-targeting drugs.
  • Carbaldehyde Position : Position 3 in pyrrolopyridines facilitates regioselective reactions, whereas alternative positions (e.g., C2 in azaindoles) may alter binding affinity to biological targets.

Biological Activity

4-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structure, characterized by a pyridine ring fused to a pyrrole ring with a bromine atom and an isopropyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula: C10H10BrN2O
  • Molecular Weight: 240.11 g/mol
  • CAS Number: 1350760-46-1
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer treatment and antimicrobial efficacy.

Anticancer Activity

Studies have shown that derivatives of pyrrolo[2,3-b]pyridine compounds can inhibit cancer cell proliferation. Specifically, this compound has been investigated for its potential as a kinase inhibitor targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Key Findings:

  • Cell Line Studies: The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and ovarian cancer cells. In vitro assays revealed moderate to high levels of cytotoxicity without significant toxicity to normal cells.
Cell Line TypeIC50 (µM)Notes
Ovarian Cancer10.5Moderate cytotoxicity
Breast Cancer12.3Limited toxicity to healthy cells
Non-cancerous Cells>50Low cytotoxicity observed

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Research into its efficacy against various pathogens has indicated promising results.

Research Highlights:

  • Minimum Inhibitory Concentration (MIC): In vitro studies reported MIC values indicating effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)Activity
Staphylococcus aureus5.0Effective
Escherichia coli7.5Moderate activity

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition: The compound's structure allows it to bind to FGFRs, inhibiting their activity and subsequently affecting downstream signaling pathways involved in cell growth and survival.
  • Antimicrobial Mechanism: The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines:
    • Researchers evaluated the effects of the compound on various cancer cell lines and found significant inhibition of cell proliferation correlated with increased apoptosis markers.
  • Antimicrobial Efficacy Study:
    • A comparative study assessed the antimicrobial properties of several pyrrolo[2,3-b]pyridine derivatives, with 4-bromo-1-isopropyl demonstrating superior activity against resistant strains.

Q & A

Basic: What are the key steps in synthesizing 4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?

Answer:
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A plausible route includes:

  • Alkylation at N1 : Reacting a brominated pyrrolo[2,3-b]pyridine precursor (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) with isopropyl iodide under basic conditions (e.g., NaH in THF) to install the isopropyl group .
  • Bromination at C4 : Electrophilic bromination using reagents like NBS or Br₂ in controlled conditions to ensure regioselectivity .
  • Carbaldehyde introduction : Oxidation of a methyl or hydroxymethyl group at C3 via methods such as Swern oxidation or MnO₂-mediated oxidation .
    Purification often employs silica gel chromatography, with yields ranging from 36% to 75% depending on the step .

Advanced: How can researchers address low regioselectivity during bromination of the pyrrolo[2,3-b]pyridine scaffold?

Answer:
Regioselectivity challenges arise due to competing electrophilic aromatic substitution (EAS) sites. Strategies include:

  • Directing groups : Temporarily introducing electron-withdrawing groups (e.g., nitro) at C3 to direct bromination to C4 .
  • Solvent and temperature control : Using polar aprotic solvents (e.g., DMF) at low temperatures (−20°C to 0°C) to favor kinetic over thermodynamic products .
  • Precursor design : Starting with pre-brominated intermediates (e.g., 5-bromo derivatives) to reduce competing reactivity .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the aldehyde proton at δ ~9.8–10.2 ppm (C3), isopropyl methyl groups at δ ~1.2–1.5 ppm, and aromatic protons in the pyrrolopyridine core (δ 7.0–8.5 ppm) .
  • LCMS/HPLC : To verify molecular ion peaks ([M+H]⁺) and purity (>95%) .
  • IR spectroscopy : Confirms the aldehyde C=O stretch at ~1680–1720 cm⁻¹ .

Advanced: How to resolve contradictions in NMR data for structurally similar analogs?

Answer:
Contradictions may arise from tautomerism or solvent effects. Solutions include:

  • Variable-temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism in the carbaldehyde group) .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals, especially in the aromatic region .
  • Deuteration studies : Replacing exchangeable protons (e.g., NH) with deuterium to simplify spectra .

Basic: How does the isopropyl group influence the compound’s reactivity or biological activity?

Answer:
The isopropyl group:

  • Enhances lipophilicity , improving membrane permeability in cellular assays .
  • Steric effects : Shields the pyrrolopyridine core, potentially reducing off-target interactions in kinase inhibition studies .
  • Synthetic flexibility : Allows further functionalization via dealkylation or cross-coupling reactions .

Advanced: What purification techniques optimize yield and purity for this aldehyde-containing compound?

Answer:

  • Silica gel chromatography : Use ethyl acetate/hexane gradients (20–50%) to separate polar aldehyde byproducts .
  • Recrystallization : Employ mixed solvents (e.g., CH₂Cl₂/hexane) to isolate crystalline products, minimizing aldehyde oxidation .
  • HPLC prep-scale : For high-purity (>99%) material, especially if the compound is prone to decomposition .

Advanced: What methods enable functionalization of the C3 carbaldehyde for structure-activity relationship (SAR) studies?

Answer:

  • Condensation reactions : React with hydrazines or amines to form hydrazones or imines, useful in probing kinase binding pockets .
  • Reductive amination : Convert the aldehyde to secondary amines using NaBH₃CN or BH₃·THF .
  • Wittig reactions : Generate α,β-unsaturated ketones for extended conjugation .

Advanced: How to mitigate decomposition during nitration or halogenation steps?

Answer:

  • Low-temperature reactions : Perform nitration at −10°C to stabilize reactive intermediates .
  • Inert atmosphere : Use N₂/Ar to prevent oxidation of sensitive groups (e.g., aldehyde) .
  • Protecting groups : Temporarily protect the aldehyde as an acetal during harsh reactions .

Basic: How is purity and stability assessed for this compound under storage conditions?

Answer:

  • HPLC-UV/ELSD : Monitor degradation products over time (e.g., aldehyde oxidation to carboxylic acid) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability for storage recommendations .
  • Long-term stability studies : Store at −20°C under argon, with periodic NMR validation .

Advanced: Can computational methods predict the reactivity of substituents on the pyrrolo[2,3-b]pyridine core?

Answer:

  • DFT calculations : Model electrophilic substitution preferences (e.g., bromination at C4 vs. C6) .
  • Molecular docking : Predict how substituents like isopropyl or bromo affect binding to kinase targets (e.g., JAK2 or ALK) .
  • QSAR models : Correlate electronic parameters (Hammett σ) with biological activity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

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